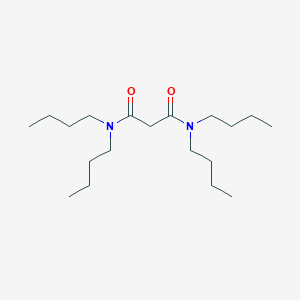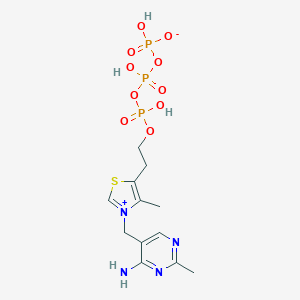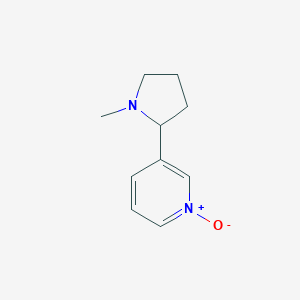
2,6-Dichloronicotinoyl chloride
概述
描述
Synthesis Analysis
The synthesis of 2,6-dichloronicotinoyl chloride involves the chlorination of nicotinic acid derivatives. A practical approach is demonstrated through the reaction of enaminones with 2-chloronicotinoyl chloride or 2,6-dichloro-5-fluoronicotinoyl chloride leading to various N-acylation products. These products are precursors for further synthesis of polycondensed heterocycles, showcasing the compound's utility in complex organic synthesis processes (Valés et al., 2002).
Molecular Structure Analysis
Analyzing the molecular structure of 2,6-dichloronicotinoyl chloride and its derivatives involves understanding the coordination and bonding patterns within the compounds. For instance, the synthesis and crystal structure of di(2-aminopyrimidinium) trichlorodimethyl(2-aminopyrimidine)stannate(IV) chloride provides insights into the geometric parameters and coordination environments, which are essential for predicting the reactivity and stability of related compounds (Kourkoumelis et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 2,6-dichloronicotinoyl chloride is highlighted by its interactions with different functional groups. A notable reaction is with 2-mercaptoaniline and 2-hydroxyaniline, leading to diverse products based on the reactant used. These reactions underline the compound's versatility in synthesizing heterocyclic compounds and its significant reactivity towards nucleophiles (de Souza et al., 2006).
Physical Properties Analysis
Understanding the physical properties of 2,6-dichloronicotinoyl chloride, such as melting point, boiling point, solubility, and stability, is crucial for its handling and application in organic synthesis. While specific studies on these properties were not highlighted in the search results, they play a significant role in determining the compound's suitability for various chemical reactions and processes.
Chemical Properties Analysis
The chemical properties of 2,6-dichloronicotinoyl chloride, including its reactivity with different functional groups, stability under various conditions, and role in catalysis, are central to its application in organic chemistry. The compound's ability to undergo regioselective Suzuki coupling reactions exemplifies its utility in constructing complex organic molecules with high precision (Yang et al., 2003).
科学研究应用
Application 1: Plant Disease Resistance
- Summary of the Application : “2,6-Dichloronicotinoyl chloride” is used as a synthetic inducer of plant resistance against bacteria and fungi . It is used to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
- Methods of Application or Experimental Procedures : The substance is applied to plants to activate their natural defenses. This method is based on the systemic acquired resistance (SAR) phenomena, a natural plant defense mechanism . The occurrence is initiated after pathogen attack or artificially by compounds imitating the plant–pathogen interaction (elicitors) .
- Results or Outcomes : The application of “2,6-Dichloronicotinoyl chloride” in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
Application 2: Synthesis of Organic Compounds
- Summary of the Application : “2,6-Dichloronicotinoyl chloride” is used in the synthesis of various organic compounds . It serves as a key intermediate in the production of these compounds .
- Methods of Application or Experimental Procedures : One example of its use is in the synthesis of “2-Amino-1-ethyl-4-oxo-7-[4-(3-pyridin-3-ylmethylureido)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester”. In this process, thionyl chloride is added, dropwise, to a suspension of 2,6-dichloronicotinic acid in chloroform .
- Results or Outcomes : The result of this process is the formation of the desired organic compound .
Application 3: Synthesis of Ester Derivatives
- Summary of the Application : “2,6-Dichloronicotinoyl chloride” is used in the preparation and characterization of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids . These derivatives are potential inducers of plants’ natural immune system .
- Methods of Application or Experimental Procedures : The ester derivatives are synthesized from nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids . The specific synthesis procedures and conditions may vary depending on the desired ester derivative .
- Results or Outcomes : The application of these ester derivatives to plants reduced the effects of viral infections even up to 97% (diester derivatives of 2,6-dichloroisonicotinic acid 3i) .
Application 4: Quantitative Analysis of Tranexamic Acid
- Summary of the Application : “2,6-Dichloronicotinoyl chloride” is used in the quantitative analysis of tranexamic acid . It forms a greenish-brown colored complex with tranexamic acid, which absorbs at λmax = 670 nm .
- Methods of Application or Experimental Procedures : The compound is coupled with tranexamic acid, resulting in a colored complex . The color intensity of the coupling product changes with time, and this absorbance variation is studied as a function of time .
- Results or Outcomes : The study provides a method for the quantitative analysis of tranexamic acid .
安全和危害
The safety data sheet for 2,6-Dichloronicotinoyl chloride indicates that it is a dangerous substance. It is labeled with the GHS05 and GHS07 hazard pictograms, indicating that it is corrosive and harmful . Specific handling precautions should be taken when working with this substance, including the use of personal protective equipment .
属性
IUPAC Name |
2,6-dichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMHYTKDALCQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483046 | |
| Record name | 2,6-DICHLORONICOTINOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloronicotinoyl chloride | |
CAS RN |
58584-83-1 | |
| Record name | 2,6-Dichloro-3-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-DICHLORONICOTINOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorpyridine-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)







![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)


